1-Acetoxy-2,4-dimethylpyridin-1-ium tetraphenylborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetoxy-2,4-dimethylpyridin-1-ium tetraphenylborate is a chemical compound with the molecular formula C33H32BNO2 and a molecular weight of 485.439 g/mol It is known for its unique structure, which includes a pyridinium core substituted with acetoxy and dimethyl groups, paired with a tetraphenylborate anion
Vorbereitungsmethoden
The synthesis of 1-Acetoxy-2,4-dimethylpyridin-1-ium tetraphenylborate typically involves the reaction of 2,4-dimethylpyridine with acetic anhydride in the presence of a suitable catalyst to form the acetoxy derivative. This intermediate is then reacted with tetraphenylborate salts to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
1-Acetoxy-2,4-dimethylpyridin-1-ium tetraphenylborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to yield different derivatives, depending on the reducing agents used.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Acetoxy-2,4-dimethylpyridin-1-ium tetraphenylborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism of action of 1-Acetoxy-2,4-dimethylpyridin-1-ium tetraphenylborate involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The pyridinium core can interact with various enzymes and receptors, modulating their activity and leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
1-Acetoxy-2,4-dimethylpyridin-1-ium tetraphenylborate can be compared with other similar compounds, such as:
- 1-Acetoxy-4-methoxypyridinium tetraphenylborate
- 1-Acetoxy-2,6-dimethyl-4-(4-morpholinyl)pyridinium tetraphenylborate
- 1-Acetoxy-2-methyl-4-(4-morpholinyl)pyridinium tetraphenylborate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications
Eigenschaften
Molekularformel |
C33H32BNO2 |
---|---|
Molekulargewicht |
485.4 g/mol |
IUPAC-Name |
(2,4-dimethylpyridin-1-ium-1-yl) acetate;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C9H12NO2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-7-4-5-10(8(2)6-7)12-9(3)11/h1-20H;4-6H,1-3H3/q-1;+1 |
InChI-Schlüssel |
FLICHMQNYVNVPD-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC1=CC(=[N+](C=C1)OC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.